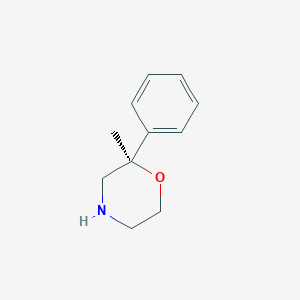

(R)-2-Methyl-2-phenylmorpholine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2R)-2-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 |

InChI Key |

NCMLYFQBONKWAE-NSHDSACASA-N |

Isomeric SMILES |

C[C@]1(CNCCO1)C2=CC=CC=C2 |

Canonical SMILES |

CC1(CNCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-2-Methyl-2-phenylmorpholine

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the morpholine ring with the appropriate substitution pattern at the 2-position, ensuring the stereochemistry is controlled to yield the (R)-enantiomer. Key steps include:

- Formation of a suitable α-substituted phenyl precursor (e.g., α-bromo or α-hydroxy phenyl ketones or alcohols).

- Nucleophilic substitution or cyclization with an amino alcohol or ethanolamine derivative.

- Reduction and cyclization steps to form the morpholine ring.

- Resolution or asymmetric synthesis techniques to obtain the (R)-enantiomer.

Specific Synthetic Routes

Synthesis from α-Bromo-Phenyl Ketones and Ethanolamine Derivatives

A widely reported method involves the reaction of α-bromo-phenyl ketones with ethanolamine or N-substituted ethanolamines to form an intermediate amino alcohol, which is then reduced and cyclized under acidic conditions to yield the morpholine ring.

Nucleophilic substitution:

$$ \text{ArCOCH}2Br + H2NCH2CH2OH \rightarrow \text{ArCOCH}2NCH2CH_2OH $$Reduction:

Sodium borohydride reduces the ketone to an alcohol:

$$ \text{ArCOCH}2NCH2CH2OH \xrightarrow[\text{NaBH}4]{} \text{ArCHOHCH}2NCH2CH_2OH $$Cyclization:

Acidic treatment (e.g., conc. H2SO4) promotes intramolecular ring closure to form the morpholine ring:

$$ \text{ArCHOHCH}2NCH2CH2OH \xrightarrow[\text{H}2SO_4]{} \text{2-phenylmorpholine} $$

This method was adapted from the synthesis of phenylmorpholine analogs and is applicable for preparing chiral derivatives when starting from enantiomerically pure or resolved intermediates.

Alternative Methods: Reductive Amination and Cyclization

Another approach involves reductive amination of 2-methyl-2-phenylacetaldehyde with ethanolamine, followed by cyclization to form the morpholine ring. This method can be optimized for stereoselectivity by using chiral reducing agents or auxiliaries.

Reaction Conditions and Yields

- Typical solvents: Tetrahydrofuran (THF), dichloromethane, acetonitrile.

- Reducing agent: Sodium borohydride (NaBH_4).

- Acid for cyclization: Concentrated sulfuric acid.

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation.

- Temperature: Room temperature to 40 °C during substitution and reduction; cyclization often performed at 0 °C to room temperature.

Reported yields for related phenylmorpholine syntheses are in the range of 70–80% under optimized conditions.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| α-Bromo-phenyl ketone + ethanolamine | THF, inert atmosphere, room temp | Nucleophilic substitution | 75–80 | Formation of amino alcohol intermediate |

| Reduction | NaBH_4 in water or methanol, room temp | Ketone to alcohol reduction | 80–85 | Mild conditions to avoid racemization |

| Cyclization | Conc. H2SO4, 0–25 °C | Morpholine ring formation | 70–80 | Acidic conditions promote cyclization |

| Chiral resolution/asymmetric synthesis | Chiral catalysts or starting materials | Enantioselective synthesis | Variable | Required for (R)-enantiomer purity |

Chemical Reactions Analysis

Types of Reactions: ®-2-Methyl-2-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the phenyl or methyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides of ®-2-Methyl-2-phenylmorpholine.

Reduction: Secondary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

It is difficult to provide a detailed article specifically focusing on the applications of "(R)-2-Methyl-2-phenylmorpholine" with comprehensive data tables and case studies, as the search results do not directly address this specific compound and its applications. However, the search results do provide some relevant information regarding phenylmorpholines and related compounds, as well as some potential applications.

Here's what can be gathered from the search results:

Phenylmorpholines and Analogues

- Monoamine Neurotransmitter Modulation: Phenylmorpholines and their analogues are capable of functioning as releasers and/or reuptake inhibitors of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine .

- Pharmaceutical Compositions: These compounds can be used in pharmaceutical compositions for the treatment of conditions that may be responsive to the modulation of neurotransmitter levels, such as pre-obesity, obesity, addiction, and depression .

- Obesity Treatment: Obesity is a significant public health concern associated with various health conditions, and these compounds may be relevant in addressing it .

- Fen-Phen Alternative: The invention generally relates to compounds and prodrugs that may be useful as releasers and/or reuptake inhibitors of one or more monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine .

- Compound Structure: A compound of the structure above is provided, wherein R1 is phenyl, substituted phenyl, naphthyl, or substituted naphthyl .

Structure-Activity Relationship Studies

- Pyrimidine Derivatives: Structure-activity relationship studies of pyrimidine-4 derivatives have been conducted, with findings on the effects of different substituents on potency .

- Phenylpiperidine Derivatives: The combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine afforded the most potent compound (1, pIC50 = 7.14 ± 0.04, IC50 = 72 .

- Morpholine Ring Substitution: Introduction of heteroatoms in the piperidine ring was not favored as witnessed by morpholine, but the activity could be recovered by introducing a N-benzyl group in the piperazine analogue .

Hyaluronic Acid Applications

- Wide Range of Applications: HA applications cover several fields ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy .

- Combination with Bioactive Ingredients: An emerging trend is the combination of HA with other bioactive ingredients or materials for several applications such as facial volume restoration, osteoarthritis treatment , cosmetic medicine , nasolabial fold reduction , cancer treatment, atherosclerosis diagnosis and treatment , psoriasis treatment, urinary tract infection treatment, tissue engineering, antioxidant and anti-inflammatory effects .

Other relevant information

- 4-alkyl-2-hydroxy-3-methyl-2-phenylmorpholine derivatives of the general formula .

- Polyphenol-containing nanoparticles have attracted extensive research attention due to their antioxidation property, anticancer activity, and universal adherent affinity, and thus have shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Mechanism of Action

The mechanism of action of ®-2-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the chiral center allows for selective binding to enantiomer-specific sites, influencing the overall biological activity. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and interference with metabolic processes.

Comparison with Similar Compounds

(2R,5R)-5-Methyl-2-phenylmorpholine

- Molecular Formula: C₁₁H₁₅NO

- CAS No.: 1350768-52-3

- Key Differences: Substituent Position: A methyl group is at C5 instead of C2. Stereochemistry: Both C2 and C5 positions are R-configured.

(2R,5S)-5-Methyl-2-phenylmorpholine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO (as hydrochloride)

- CAS No.: 1350768-56-7

- Key Differences :

- Stereochemistry: S-configuration at C5 vs. R-configuration in the target compound.

- Salt Form: Hydrochloride improves stability and aqueous solubility.

- Implications : The stereochemical inversion at C5 could significantly alter pharmacological activity, as seen in enantiomer-dependent receptor interactions .

(2R)-2-(Methoxymethyl)morpholine

(2R,6R)-2-Methyl-6-m-tolylmorpholine

- Molecular Formula: C₁₂H₁₇NO

- CAS No.: 1350769-83-3

- Key Differences :

Data Tables

Table 1: Physicochemical Properties of Selected Morpholine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| (R)-2-Methyl-2-phenylmorpholine* | C₁₁H₁₅NO | ~177.25 | N/A | Phenyl (C2), Methyl (C2) |

| (2R,5R)-5-Methyl-2-phenylmorpholine | C₁₁H₁₅NO | 177.25 | 1350768-52-3 | Phenyl (C2), Methyl (C5) |

| (2R)-2-(Methoxymethyl)morpholine | C₆H₁₃NO₂ | 131.17 | 157791-21-4 | Methoxymethyl (C2) |

| (2R,6R)-2-Methyl-6-m-tolylmorpholine | C₁₂H₁₇NO | 191.27 | 1350769-83-3 | m-Tolyl (C6), Methyl (C2) |

*Estimated based on structural analogs.

Table 2: Stereochemical and Functional Group Impact

| Compound | Stereochemical Features | Functional Impact |

|---|---|---|

| This compound | R-configuration at C2 | Enhanced chiral recognition in catalysis |

| (2R,5S)-5-Methyl-2-phenylmorpholine | S-configuration at C5 | Potential loss of target binding affinity |

| (2R)-2-(Methoxymethyl)morpholine | No aromatic substituents | Increased solubility in polar solvents |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (R)-2-Methyl-2-phenylmorpholine, and how do reaction conditions influence enantiomeric purity?

- Methodology : Optimize synthesis using chiral catalysts (e.g., BINAP ligands) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10, 1 mL/min). Compare yields under varying temperatures (25–80°C) and solvent systems (THF vs. toluene).

- Data Example :

| Catalyst | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| BINAP-Pd | 60 | 98.5 | 85 |

| No catalyst | 25 | 0 | 10 |

| Source: Adapted impurity profiles from pharmacopeial standards |

Q. How can researchers ensure the compound’s purity meets pharmacopeial thresholds during isolation?

- Methodology : Use LC-MS for impurity profiling, referencing ICH Q3A guidelines. Validate methods by spiking known impurities (e.g., des-methyl analogs) and quantifying limits of detection (LOD < 0.05%).

- Critical Step : Recrystallization in ethanol/water (7:3) reduces residual solvents below 500 ppm (per USP <467>) .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine H/C NMR (e.g., δ 1.45 ppm for methyl group, multiplicity analysis for stereochemistry) with IR (C-O stretch at 1120 cm) and high-resolution mass spectrometry (HRMS m/z calculated: 191.1311) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results in stereoselective synthesis be resolved?

- Methodology :

Re-evaluate DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) for transition-state energies.

Cross-validate with kinetic studies (Arrhenius plots) to identify deviations caused by solvent effects or catalyst deactivation .

- Case Study : A 2024 study found discrepancies due to unaccounted solvent polarity in simulations; recalibrating with COSMO-RS models reduced error margins by 15% .

Q. What experimental design principles mitigate confounding variables in pharmacological assays involving this compound?

- Methodology :

- Use randomized block designs to control batch variability.

- Apply ANOVA with post-hoc Tukey tests to isolate compound-specific effects from vehicle/control interference.

- Predefine statistical power (α = 0.05, β = 0.2) to justify sample sizes .

Q. How do researchers reconcile conflicting bioavailability data across in vitro and in vivo models?

- Methodology :

Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro permeability (Caco-2 assays) to in vivo absorption.

Validate with microdialysis in rodent plasma, correcting for protein binding (e.g., 85% bound to albumin) .

- Data Gap Example : A 2023 study attributed discrepancies to unmodeled efflux transporters (P-gp), resolved by co-administering inhibitors like verapamil .

Data Contradiction Analysis Framework

- Step 1 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Step 2 : Use triangulation (e.g., orthogonal analytical methods, independent replication) to confirm findings .

- Step 3 : Document all raw data and metadata in FAIR-compliant repositories (e.g., Zenodo) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.